VBIT-12

概要

説明

VBIT-12は、電位依存性アニオン選択チャネル1(VDAC1)の強力な阻害剤として知られる化学化合物です。VDAC1はミトコンドリア外膜に位置するタンパク質であり、ミトコンドリアと細胞の残りの部分との間の代謝およびエネルギーの相互作用の調節に関与しています。 This compoundは、特に神経変性疾患やミトコンドリア機能不全を伴う状態における潜在的な治療用途について研究されています .

科学的研究の応用

VBIT-12 has a wide range of scientific research applications, including:

Neurodegenerative Diseases: this compound has been studied for its potential to protect against neuronal cell death in conditions such as Alzheimer’s disease and amyotrophic lateral sclerosis (ALS). .

Mitochondrial Studies: This compound is used to study the role of VDAC1 in mitochondrial function and its impact on cellular metabolism and energy production.

作用機序

VBIT-12は、VDAC1を特異的に阻害することで効果を発揮します。VDAC1は、ミトコンドリア外膜を介したイオンや代謝物の流れを制御するチャネルです。VDAC1を阻害することにより、this compoundはVDAC1のオリゴマー化を防ぎます。オリゴマー化はアポトーシスの開始における重要なステップです。 この阻害は、細胞をプログラム細胞死とその関連プロセス(活性酸素種(ROS)の生成や細胞質カルシウムレベルの上昇など)から保護するのに役立ちます .

生化学分析

Biochemical Properties

N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine plays a crucial role in biochemical reactions by inhibiting the conductance of voltage-dependent anion channel 1 (VDAC1) in synthetic lipid membranes . VDAC1 is a protein that forms channels in the outer mitochondrial membrane, facilitating the exchange of ions and metabolites between the mitochondria and the cytoplasm. By inhibiting VDAC1, N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine affects the mitochondrial function and cellular metabolism. The compound interacts with VDAC1 by binding to its specific sites, thereby blocking the channel’s conductance and altering the flow of ions and metabolites.

Molecular Mechanism

The molecular mechanism of N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine involves its binding interactions with VDAC1. The compound binds to specific sites on VDAC1, inhibiting its conductance and altering the flow of ions and metabolites across the mitochondrial membrane . This inhibition can lead to changes in mitochondrial membrane potential, affecting the production of ATP and the overall energy balance within the cell. Additionally, the compound’s impact on ion exchange can influence calcium signaling pathways, which are critical for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.

準備方法

合成経路と反応条件

VBIT-12の合成には、中間体の調製から始まる複数のステップが含まれます。主なステップには以下が含まれます。

ピペリジン環の形成: 合成は、多くの生物活性分子で一般的な骨格であるピペリジン環構造の形成から始まります。

官能基の導入: ピペリジン環に様々な官能基が導入され、生物活性が向上します。これには、ナフタレンメチル基とフェニルアミノ基の付加が含まれます。

最終カップリング反応: 最後のステップでは、修飾されたピペリジン環をグリシンとカップリングして、完全なthis compound分子を形成します

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、一貫性と効率を確保するために、高スループット反応器と自動化システムの使用が含まれます。 反応条件は、収率と純度を最大限に高めるように慎重に制御され、最終製品は業界標準を満たすために厳格な品質管理を受けます .

化学反応の分析

反応の種類

VBIT-12は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、this compoundの官能基を修飾するために使用でき、その生物活性を変化させる可能性があります。

置換: 置換反応は、ある官能基を別の官能基と置き換えることを含み、異なる特性を持つthis compoundの類似体を作成するために使用できます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。 置換反応は、異なる官能基を持つ様々な類似体を生成する可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

神経変性疾患: this compoundは、アルツハイマー病や筋萎縮性側索硬化症(ALS)などの状態における神経細胞死を防ぐ可能性について研究されています。 .

がん研究: This compoundは、VDAC1の細胞死誘導作用を阻害することにより、がん研究において有望な結果を示しており、がん細胞の死を防ぎ、がん治療の有効性を高める可能性があります.

ミトコンドリア研究: This compoundは、ミトコンドリア機能におけるVDAC1の役割とその細胞代謝やエネルギー生産への影響を研究するために使用されます.

類似化合物との比較

類似化合物

VBIT-4: VDAC1のもう1つの強力な阻害剤であり、VBIT-12に似ていますが、薬物動態が異なります。

エラスチン: VDAC1を標的としますが、アポトーシスとは異なる細胞死の形態であるフェロトーシスを誘導する化合物です。

DIDS(4,4'-ジイソチオシアナトスチルベン-2,2'-ジスルホン酸): VDAC1を含むアニオンチャネルの一般的な阻害剤ですが、this compoundほど特異的ではありません

This compoundの独自性

This compoundは、VDAC1に対する高い特異性と、他の細胞プロセスに影響を与えることなくVDAC1のオリゴマー化を防ぐ能力においてユニークです。 この特異性により、ミトコンドリア機能を研究し、ミトコンドリア機能不全に関連する疾患の標的療法を開発するための貴重なツールとなっています .

特性

IUPAC Name |

2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDHWOWCHGYSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

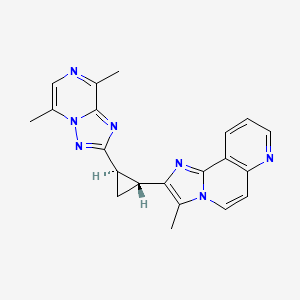

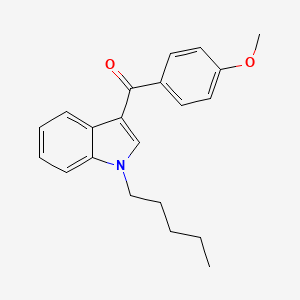

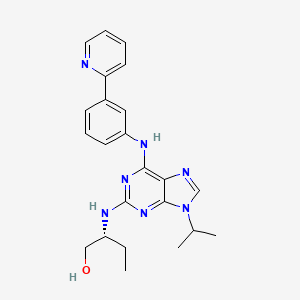

Feasible Synthetic Routes

Q1: How does VBIT-12 interact with its target and what are the downstream effects?

A1: this compound directly targets the Voltage-Dependent Anion Channel 1 (VDAC1) located on the outer mitochondrial membrane. [, ] Specifically, it inhibits VDAC1 oligomerization, a process linked to the formation of the mitochondrial permeability transition pore (mPTP). [] By preventing mPTP opening, this compound helps maintain mitochondrial integrity, reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential. [] This, in turn, can protect cells from apoptosis and alleviate damage associated with mitochondrial dysfunction.

Q2: What is the in vitro and in vivo efficacy of this compound in models of disease?

A2: In vitro, this compound demonstrated the ability to rescue neuronal cell death induced by mutant SOD1, a protein implicated in Amyotrophic Lateral Sclerosis (ALS). [] In vivo, while this compound administration did not improve survival in a mouse model of ALS (SOD1G93A mice), it significantly enhanced muscle endurance. [] Additionally, in a mouse model of alcoholic liver disease, this compound administration, as well as genetic knockdown of Pgam5 (a protein promoting VDAC1 oligomerization), mitigated liver damage, inflammation, and oxidative stress. []

Q3: What are the potential applications of this compound based on current research?

A3: Based on its mechanism of action and observed effects, this compound holds promise as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction. [, ] This includes neurodegenerative diseases like ALS, as well as conditions like alcoholic liver disease where mitochondrial damage plays a critical role. [, ] Further research is necessary to fully elucidate its therapeutic potential and determine its efficacy and safety profile in humans.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1193648.png)

![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)